4-(Acetamidomethyl)benzene-1-sulfonyl fluoride
Overview
Description
4-(Acetamidomethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10FNO3S. It is a sulfonyl fluoride derivative, which is known for its stability and reactivity. This compound is used in various chemical and biological applications due to its unique properties.
Mechanism of Action
Target of Action
The primary targets of 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride are likely to be proteins or enzymes that interact with benzene derivatives . Benzene derivatives are known to undergo electrophilic substitution reactions, and the substituents on a benzene ring can influence reactivity in a profound manner .
Mode of Action
The compound’s interaction with its targets involves electrophilic substitution reactions . The electron donating or withdrawing influence of the substituents, as measured by molecular dipole moments, can activate or deactivate the benzene ring toward electrophilic attack .
Biochemical Pathways
The affected pathways are likely related to the biochemical reactions involving benzene derivatives . The influence a substituent exerts on the reactivity of a benzene ring may be explained by the interaction of two effects: Inductive and Conjugation Effects .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets it interacts with. Given the compound’s potential to undergo electrophilic substitution reactions, it could potentially modify the structure and function of target molecules .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might favor the electrophilic substitution reactions that the compound can undergo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetamidomethyl)benzene-1-sulfonyl fluoride can be achieved through a one-pot synthesis from sulfonates or sulfonic acids. This method involves mild reaction conditions and readily available reagents . The process typically includes the use of sulfonyl chlorides and fluorinating agents such as potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Acetamidomethyl)benzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This compound can react with nucleophiles, leading to the substitution of the sulfonyl fluoride group.
Oxidation and reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Coupling reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in organic synthesis.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols can be used under basic conditions.
Oxidation and reduction: Reagents like hydrogen peroxide or sodium borohydride may be employed.
Coupling reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
4-(Acetamidomethyl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: The compound is employed in the study of enzyme inhibition, as sulfonyl fluorides can act as irreversible inhibitors of serine proteases.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl fluoride: This compound has a similar structure but with a trifluoromethyl group instead of an acetamidomethyl group.
4-(Nitro)benzene-1-sulfonyl fluoride: This compound contains a nitro group, which affects its reactivity and applications.
Uniqueness
4-(Acetamidomethyl)benzene-1-sulfonyl fluoride is unique due to its acetamidomethyl group, which provides specific reactivity and stability. This makes it particularly useful in applications where selective modification of proteins or other molecules is required .
Properties
IUPAC Name |
4-(acetamidomethyl)benzenesulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDPNRPBTSKUAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187403 | |
Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33719-21-0 | |
Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033719210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl fluoride, 4-((acetylamino)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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